molecular formula C12H14O B3339329 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol CAS No. 100121-36-6

1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol

Cat. No.: B3339329
CAS No.: 100121-36-6
M. Wt: 174.24 g/mol
InChI Key: SSQIREZLPXOTNB-UHFFFAOYSA-N
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Description

1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol is an organic compound characterized by the presence of a propynyl group attached to a 2,4,6-trimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol typically involves the alkylation of 2,4,6-trimethylphenylacetylene with propargyl alcohol under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the alcohol and subsequent nucleophilic attack on the acetylene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The triple bond can be reduced to a double or single bond using hydrogenation catalysts such as palladium on carbon.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Thionyl chloride for halogenation, followed by nucleophilic substitution with amines or other nucleophiles.

Major Products:

    Oxidation: 1-(2,4,6-Trimethylphenyl)-2-propyn-1-one.

    Reduction: 1-(2,4,6-Trimethylphenyl)-2-propen-1-ol or 1-(2,4,6-Trimethylphenyl)-propane-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

    1-(2,4,6-Trimethylphenyl)-ethanol: Similar structure but with an ethyl group instead of a propynyl group.

    1-(2,4,6-Trimethylphenyl)-2-propen-1-ol: Similar structure but with a double bond instead of a triple bond.

    1-(2,4,6-Trimethylphenyl)-propane-1-ol: Similar structure but with a single bond instead of a triple bond.

Uniqueness: 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol is unique due to the presence of the propynyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The triple bond in the propynyl group allows for additional chemical transformations and interactions that are not possible with the ethyl or propenyl analogs.

Properties

IUPAC Name

1-(2,4,6-trimethylphenyl)prop-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-5-11(13)12-9(3)6-8(2)7-10(12)4/h1,6-7,11,13H,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQIREZLPXOTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C#C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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